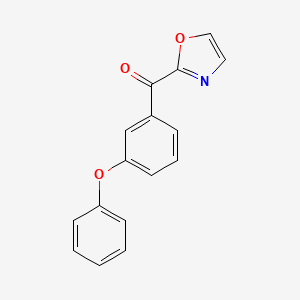

2-(3-Phenoxybenzoyl)oxazol

Übersicht

Beschreibung

2-(3-Phenoxybenzoyl)oxazole is a compound with the molecular formula C16H11NO3 . It has a molecular weight of 265.27 . The compound is a light yellow solid .

Synthesis Analysis

The synthesis of oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The IUPAC name of 2-(3-Phenoxybenzoyl)oxazole is 1,3-oxazol-2-yl (3-phenoxyphenyl)methanone . The InChI code is 1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H .Chemical Reactions Analysis

Oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, have been synthesized through various pathways . For instance, the van Leusen reaction, based on TosMICs, is a common method for the preparation of oxazole-based molecules .Physical And Chemical Properties Analysis

2-(3-Phenoxybenzoyl)oxazole is a light yellow solid . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Pharmazeutische Chemie

2-(3-Phenoxybenzoyl)oxazol: ist eine bedeutende Verbindung in der pharmazeutischen Chemie aufgrund ihrer strukturellen Ähnlichkeit mit biologisch aktiven Oxazolen. Oxazole sind bekannt für ihre vielfältigen pharmakologischen Eigenschaften, einschließlich antibakterieller, antifungaler, antiviraler, anticancerogener und entzündungshemmender Aktivitäten . Das Vorhandensein des Oxazolrings ist mit der Fähigkeit verbunden, an spezifische biologische Ziele zu binden, was entscheidend für die Entwicklung und Entwicklung von Medikamenten ist.

Organische Synthese

In der organischen Synthese dient This compound als Zwischenprodukt für die Herstellung verschiedener Derivate. Die Entwicklung effizienter und umweltfreundlicher katalytischer Systeme für die Synthese von Oxazolderivaten ist ein zentrales Forschungsthema. Magnetische Nanokatalysatoren wurden für die Synthese von Oxazolderivaten verwendet und bieten Vorteile wie hohe Stabilität und einfache Abtrennung von der Reaktionsmischung .

Magnetische Nanokatalyse

Die Nützlichkeit der Verbindung erstreckt sich auf das Gebiet der magnetischen Nanokatalyse. Magnetische Nanopartikel können modifiziert werden, um effiziente Katalysatoren für die Synthese von Oxazolderivaten zu schaffen. Dieses Verfahren ist besonders wertvoll für seine Einfachheit bei der Rückgewinnung des Katalysators unter Verwendung eines externen Magneten, was für großtechnische Reaktionen von Vorteil ist .

Antimikrobielle Anwendungen

Untersuchungen haben gezeigt, dass Oxazolderivate signifikante antimikrobielle Eigenschaften aufweisen. This compound kann zur Synthese neuer Verbindungen mit potenziellen antibakteriellen und antifungalen Wirkungen verwendet werden, die im Kampf gegen arzneimittelresistente Krankheitserreger unerlässlich sind .

Krebsforschung

Oxazolderivate, einschließlich This compound, werden auf ihre anticancerogenen Eigenschaften untersucht. Sie werden häufig in Verbindungen integriert, die als Kinaseinhibitoren oder andere Arten von Medikamenten wirken, die gezielt Krebszellen angreifen können und einen Weg für die Entwicklung neuer onkologischer Behandlungen bieten .

Entzündungshemmende und schmerzlindernde Wirkungen

Der Oxazolring ist ein häufiges Motiv in entzündungshemmenden Medikamenten. Derivate von This compound könnten potenziell zu neuen nichtsteroidalen Antirheumatika (NSAR) entwickelt werden, die schmerzlindernde und fiebersenkende Wirkungen bieten, ohne die gastrointestinalen Nebenwirkungen, die üblicherweise mit traditionellen NSAR verbunden sind .

Zukünftige Richtungen

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The future directions in this field could involve the design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Wirkmechanismus

Target of Action

This compound is a part of the oxazole family, which is known for its diverse biological activities . .

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Oxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by 2-(3-Phenoxybenzoyl)oxazole remain to be elucidated.

Result of Action

As a member of the oxazole family, this compound is expected to exhibit a range of biological activities . .

Biochemische Analyse

Biochemical Properties

2-(3-Phenoxybenzoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-(3-Phenoxybenzoyl)oxazole and these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways .

Cellular Effects

2-(3-Phenoxybenzoyl)oxazole exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-(3-Phenoxybenzoyl)oxazole can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 2-(3-Phenoxybenzoyl)oxazole involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, 2-(3-Phenoxybenzoyl)oxazole has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to downstream effects on cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Phenoxybenzoyl)oxazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Phenoxybenzoyl)oxazole is relatively stable under standard laboratory conditions, but it may degrade over extended periods. This degradation can lead to the formation of by-products that may have different biological activities .

Dosage Effects in Animal Models

The effects of 2-(3-Phenoxybenzoyl)oxazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions or protecting against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

2-(3-Phenoxybenzoyl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes. These metabolic pathways can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The involvement of cytochrome P450 enzymes in the metabolism of 2-(3-Phenoxybenzoyl)oxazole is particularly noteworthy .

Transport and Distribution

The transport and distribution of 2-(3-Phenoxybenzoyl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, 2-(3-Phenoxybenzoyl)oxazole may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of 2-(3-Phenoxybenzoyl)oxazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-(3-Phenoxybenzoyl)oxazole can provide insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1,3-oxazol-2-yl-(3-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUVHIVHPDOGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=NC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642086 | |

| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-93-8 | |

| Record name | 2-Oxazolyl(3-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)